Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate

Description

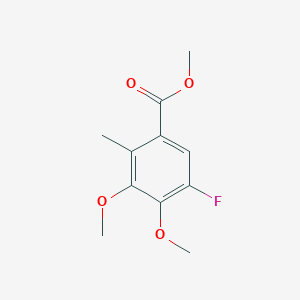

Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with fluorine (position 5), two methoxy groups (positions 3 and 4), and a methyl group (position 2). Its molecular formula is C₁₁H₁₃FO₄ (derived from systematic nomenclature), though discrepancies exist in provided one source incorrectly lists it as C₉H₉FO₄ under a dihydroxy variant .

Properties

Molecular Formula |

C11H13FO4 |

|---|---|

Molecular Weight |

228.22 g/mol |

IUPAC Name |

methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate |

InChI |

InChI=1S/C11H13FO4/c1-6-7(11(13)16-4)5-8(12)10(15-3)9(6)14-2/h5H,1-4H3 |

InChI Key |

DDIDBTTZKVQXMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1C(=O)OC)F)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate typically involves the esterification of 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: 5-fluoro-3,4-dimethoxy-2-methylbenzoic acid.

Reduction: 5-fluoro-3,4-dimethoxy-2-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The methoxy groups may also play a role in modulating the compound’s pharmacokinetic properties, such as absorption and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Functional Group Analysis

Table 1: Structural Comparison of Fluorinated Benzoate Derivatives

Key Observations :

- Substituent Effects : The dihydroxy variant () exhibits higher polarity and acidity compared to the dimethoxy analog, impacting solubility and reactivity. Methoxy groups enhance lipophilicity, favoring membrane permeability in drug design.

- Fluorine Role : Fluorine at position 5 improves metabolic stability and electron-withdrawing effects, common in agrochemicals (e.g., metsulfuron) and pharmaceuticals .

Application-Specific Performance

- Pharmaceutical Potential: The benzimidazole derivative () demonstrates high purity (≥98%) and streamlined synthesis, making it preferable for drug development over the discontinued benzoate .

Critical Analysis of Discrepancies and Limitations

- Data Conflicts : mislabels the dihydroxy variant as the dimethoxy compound, underscoring the need for rigorous verification in chemical databases.

- Commercial Viability : The discontinuation of this compound () suggests challenges in scalability or cost-efficiency compared to analogs like metsulfuron, which benefit from established agricultural demand .

Biological Activity

Methyl 5-fluoro-3,4-dimethoxy-2-methylbenzoate is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships. The information is derived from various research studies and publications to provide a comprehensive understanding of this compound's effects.

Chemical Structure and Properties

This compound has a molecular formula of C12H13F1O4 and a molecular weight of approximately 242.23 g/mol. Its structure features a substituted benzene ring with a fluorine atom at the 5-position, methoxy groups at the 3 and 4 positions, and a methyl group at the 2 position. This unique arrangement enhances its chemical reactivity and biological interaction potential.

| Property | Value |

|---|---|

| Molecular Formula | C12H13F1O4 |

| Molecular Weight | 242.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The presence of the fluorine atom is believed to enhance its binding affinity to microbial enzymes or receptors, leading to increased potency against various pathogens.

- Mechanism of Action : The compound may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

- Case Study : A study demonstrated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its structural features contribute to its ability to target cancer cells selectively.

- Cytotoxicity Studies : In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| Caco-2 (Colon) | 20 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Studies have indicated that:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and receptor binding.

- Methoxy Groups : The methoxy substituents are crucial for maintaining the compound's biological activity by stabilizing the molecular conformation required for interaction with biological targets.

Research Findings

Recent investigations have focused on elucidating the specific pathways through which this compound exerts its effects:

- Inhibition of Tyrosinase Activity : Similar compounds have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which could have implications for skin disorders.

- Cell Viability Assays : Studies utilizing MTT assays demonstrated that the compound does not exhibit significant cytotoxicity at lower concentrations, indicating a favorable therapeutic window.

Case Studies

- Study on Anticancer Properties : A recent study published in MDPI reported that analogs similar to this compound exhibited enhanced cytotoxicity against melanoma cells compared to standard treatments like Doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted the effectiveness of this compound against resistant strains of bacteria, suggesting potential applications in treating infections where conventional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.